SMO Binding Affinity: Glasdegib's Potency is Not Inferior to Vismodegib
Glasdegib binds to human Smoothened (SMO) with an IC50 of 4-5 nM, which is comparable to vismodegib's reported IC50 of 3 nM [1]. This cross-study comparison indicates that glasdegib is not a less potent SMO inhibitor, ensuring that target engagement is not compromised relative to the first-in-class compound.
| Evidence Dimension | SMO Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 4-5 nM |
| Comparator Or Baseline | Vismodegib: 3 nM |
| Quantified Difference | ~1-2 nM difference |
| Conditions | Cell-free assay, human SMO (181-787 a.a.) |
Why This Matters
Researchers requiring SMO inhibition can select glasdegib without a significant loss in target potency compared to the more established vismodegib.
- [1] Munchhof MJ, Li Q, Shavnya A, et al. Discovery of PF-04449913, a Potent and Orally Bioavailable Inhibitor of Smoothened. ACS Med Chem Lett. 2012;3(2):106-111. View Source
